molecular formula C13H15NO5S B5776290 3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester

Cat. No.: B5776290
M. Wt: 297.33 g/mol
InChI Key: UJOFRIDGPNJENE-AATRIKPKSA-N
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Description

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester is an organic compound with a complex structure that includes a thiophene ring, carboxylic acid groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3-thiophenecarboxylic acid with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboxylic acid, 2-[(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester
  • 3-Thiophenecarboxylic acid, 2-[(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-4,5-dimethyl-, ethyl ester
  • 3-Methyl-2-thiophenecarboxylic acid

Uniqueness

What sets 3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-4-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-3-4-8-7-9(13(18)19-2)12(20-8)14-10(15)5-6-11(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOFRIDGPNJENE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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